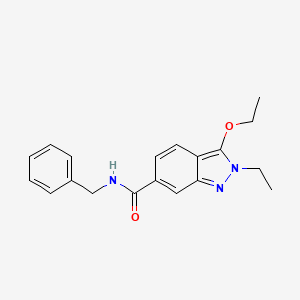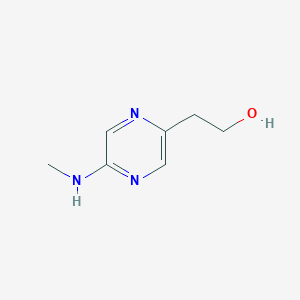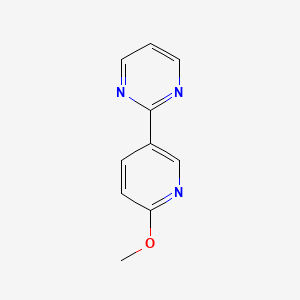
2-(6-Methoxypyridin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxypyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of a methoxy group at the 6-position of the pyridine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses 2-chloro-5-bromopyrimidine and 6-methoxypyridin-3-ylboronic acid as starting materials. The reaction is catalyzed by palladium(II) chloride (PdCl₂) in the presence of a base such as sodium carbonate (Na₂CO₃) in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(6-Methoxypyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Coupling Reactions: The compound can be further functionalized through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium(II) Chloride (PdCl₂): Used as a catalyst in coupling reactions.
Sodium Carbonate (Na₂CO₃): Acts as a base in aqueous medium.
Aqueous Medium: Provides a suitable environment for the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives with potential biological activities .
科学研究应用
2-(6-Methoxypyridin-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer activity.
Biological Studies: The compound is used in studies related to DNA and RNA interactions due to its structural similarity to nucleotides.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The methoxy group and the heterocyclic rings play a crucial role in its binding affinity and activity .
相似化合物的比较
Similar Compounds
2-Methoxy-5-pyridineboronic acid: Shares a similar pyridine structure with a methoxy group.
2,5-Disubstituted Pyrimidines: These compounds have similar structural features and are investigated for their biological activities.
Uniqueness
2-(6-Methoxypyridin-3-yl)pyrimidine is unique due to the specific positioning of the methoxy group and the combination of pyridine and pyrimidine rings. This structural arrangement contributes to its distinct chemical properties and potential biological activities.
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
2-(6-methoxypyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C10H9N3O/c1-14-9-4-3-8(7-13-9)10-11-5-2-6-12-10/h2-7H,1H3 |
InChI 键 |
ZCGOTWJKEDUBDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


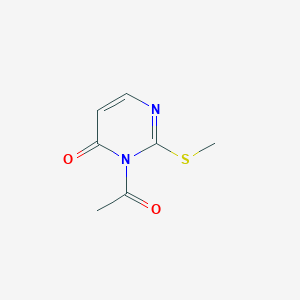
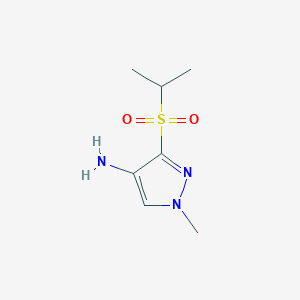

![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
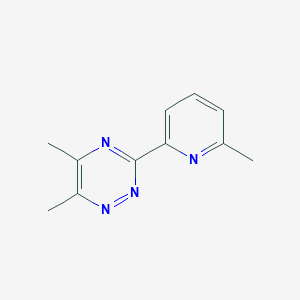
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)

![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
